molecular formula C8H20N2 B13190658 (2-Aminobutyl)(2-methylpropyl)amine

(2-Aminobutyl)(2-methylpropyl)amine

Cat. No.: B13190658
M. Wt: 144.26 g/mol
InChI Key: VKEIEVAUMUIJJA-UHFFFAOYSA-N
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Description

(2-Aminobutyl)(2-methylpropyl)amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This particular compound features both a butyl and a methylpropyl group attached to the nitrogen atom, making it a secondary amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminobutyl)(2-methylpropyl)amine can be achieved through several methods. One common approach is the nucleophilic substitution reaction, where a nitrogen nucleophile reacts with a carbon electrophile. For example, the reaction of 2-chlorobutane with 2-methylpropylamine under basic conditions can yield the desired product .

Industrial Production Methods

In industrial settings, the production of amines often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as distillation and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(2-Aminobutyl)(2-methylpropyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Aminobutyl)(2-methylpropyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Aminobutyl)(2-methylpropyl)amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophiles. It can also form hydrogen bonds and interact with biological molecules, influencing their structure and function. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or as a pharmaceutical agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Aminobutyl)(2-methylpropyl)amine is unique due to its specific combination of butyl and methylpropyl groups, which confer distinct chemical properties and reactivity compared to other amines. This makes it valuable in specialized applications where these properties are advantageous .

Properties

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

1-N-(2-methylpropyl)butane-1,2-diamine

InChI

InChI=1S/C8H20N2/c1-4-8(9)6-10-5-7(2)3/h7-8,10H,4-6,9H2,1-3H3

InChI Key

VKEIEVAUMUIJJA-UHFFFAOYSA-N

Canonical SMILES

CCC(CNCC(C)C)N

Origin of Product

United States

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